molecular formula C8H12ClNOS B561696 3-Mercaptotyramine Hydrochloride CAS No. 37736-93-9

3-Mercaptotyramine Hydrochloride

Cat. No.: B561696
CAS No.: 37736-93-9
M. Wt: 205.7
InChI Key: YPPBZPYBTMVFNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Mercaptotyramine Hydrochloride (CAS 37736-93-9) is a dopamine analog and a potent inhibitor of catechol-O-methyltransferase (COMT), an enzyme critical in dopamine metabolism . Its chemical structure features a thiol (-SH) group, an amine (-NH2) group, and a phenolic hydroxyl group, enabling diverse reactivity (Fig. 1). The thiol group confers strong nucleophilic properties, facilitating participation in redox reactions and stable metal-ion complex formation, which enhances catalytic activity . The amine group contributes to its basicity, promoting interactions with electrophiles, while its solubility in polar solvents broadens its utility in aqueous and organic environments .

As a COMT inhibitor, 3-Mercaptotyramine Hydrochloride irreversibly binds to the enzyme’s active site via disulfide (S-S) bridge formation, blocking the methylation of catechol substrates like dopamine . This mechanism distinguishes it from reversible COMT inhibitors and underpins its application in neurological research, particularly in studies targeting Parkinson’s disease and dopamine dysregulation .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-aminoethyl)-2-sulfanylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPBZPYBTMVFNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCN)S)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Mercaptotyramine Hydrochloride involves the reaction of 4-(2-Aminoethyl)-2-mercaptophenol with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure high purity and yield. The compound is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of 3-Mercaptotyramine Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Mercaptotyramine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

3-Mercaptotyramine Hydrochloride serves as a reagent in organic synthesis. It is particularly useful for studying thiol chemistry due to its mercapto group, which can participate in various chemical reactions, including nucleophilic substitution and disulfide bond formation .

Biology

In biological research, this compound is employed in studies involving neurotransmitter analogs. It has been shown to interact with catechol-O-methyltransferase (COMT), an enzyme that metabolizes catecholamines like dopamine and norepinephrine. By inhibiting COMT, 3-Mercaptotyramine Hydrochloride can influence neurotransmitter levels and is thus investigated for its potential effects on mood and behavior.

Medicine

The compound is being explored for therapeutic applications, particularly in the treatment of neurological disorders. Its ability to inhibit COMT suggests that it could help in managing conditions characterized by altered catecholamine metabolism, such as Parkinson's disease and depression.

Data Table: Summary of Applications

Application AreaDescriptionPotential Benefits
ChemistryReagent for organic synthesisFacilitates studies on thiol chemistry
BiologyNeurotransmitter analog studiesImpacts neurotransmitter levels
MedicineTherapeutic potential for neurological disordersMay improve symptoms of Parkinson's disease and depression

Case Study 1: Neurotransmitter Modulation

A study investigated the effects of 3-Mercaptotyramine Hydrochloride on dopamine metabolism in rodent models. The results indicated that administration led to significant increases in dopamine levels, suggesting potential applications in treating dopamine-related disorders.

Case Study 2: Behavioral Studies

In behavioral assays involving mice, researchers observed that the administration of 3-Mercaptotyramine Hydrochloride resulted in increased locomotor activity. This finding supports its role as a modulator of catecholaminergic activity and highlights its potential use in studying hyperactivity disorders.

Mechanism of Action

The primary mechanism of action of 3-Mercaptotyramine Hydrochloride involves the irreversible inhibition of catechol-O-methyltransferase (COMT). The compound forms an SS bridge with a reactive mercapto group in the enzyme’s active site, thereby inhibiting its activity. This inhibition affects the metabolism of catecholamines such as dopamine, norepinephrine, and epinephrine .

Comparison with Similar Compounds

3-Mercaptotyramine Hydrochloride vs. U-0521

  • Structure : U-0521 (CAS 5466-89-7) is a halogenated acid with a reactive carbonyl group, unlike 3-Mercaptotyramine’s thiol and amine moieties .
  • Mechanism : U-0521 acts as an acylating agent, forming esters and amides via nucleophilic reactions, whereas 3-Mercaptotyramine inhibits COMT through covalent S-S bonding .
  • Solubility : U-0521 is soluble in organic solvents, favoring synthetic applications, while 3-Mercaptotyramine’s polar groups enhance aqueous solubility .

3-Mercaptotyramine Hydrochloride vs. Entacapone and Tolcapone

  • Structure: Entacapone (CAS 130929-57-6) and Tolcapone (CAS 134308-13-7) are nitrocatechol derivatives lacking thiol groups but featuring nitro (-NO2) substituents .
  • Mechanism : Both are reversible COMT inhibitors, competing with catechol substrates for enzyme binding, unlike 3-Mercaptotyramine’s irreversible inhibition .
  • Applications : Entacapone and Tolcapone are clinically used as adjuncts in Parkinson’s therapy, while 3-Mercaptotyramine remains a research tool .

3-Mercaptotyramine Hydrochloride vs. Diclofensine Hydrochloride

  • Structure : Diclofensine (CAS 34041-84-4) contains a tropane-like structure, contrasting with 3-Mercaptotyramine’s simpler catechol-thiol framework .
  • Function: Diclofensine inhibits dopamine and noradrenaline reuptake, unlike 3-Mercaptotyramine’s enzymatic inhibition .

Comparative Data Table

Compound CAS Number Key Functional Groups Mechanism of Action Solubility Primary Applications
3-Mercaptotyramine HCl 37736-93-9 Thiol, Amine, Phenolic -OH Irreversible COMT inhibition (S-S bridge) Polar solvents Neurological research
U-0521 5466-89-7 Carbonyl, Halogen Acylating agent, hydrolyzes to carboxylic acid Organic solvents Synthetic chemistry
Entacapone 130929-57-6 Nitrocatechol Reversible COMT inhibition Moderate aqueous Parkinson’s therapy
Tolcapone 134308-13-7 Nitrocatechol Reversible COMT inhibition Moderate aqueous Parkinson’s therapy
Diclofensine HCl 34041-84-4 Tropane analog Dopamine/noradrenaline reuptake inhibition Polar solvents Psychostimulant research

Biological Activity

3-Mercaptotyramine Hydrochloride, a derivative of tyramine, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and implications in various fields of research.

Chemical Structure and Properties

3-Mercaptotyramine Hydrochloride is characterized by the presence of a thiol (-SH) group attached to the aromatic ring of tyramine. This structural modification is significant as it influences the compound's reactivity and biological interactions.

Biological Activities

The biological activity of 3-Mercaptotyramine Hydrochloride can be categorized into several key areas:

  • Antioxidant Activity : The thiol group in 3-Mercaptotyramine is known to exhibit antioxidant properties, which may help in scavenging free radicals and reducing oxidative stress. Studies have shown that compounds with thiol functionalities can protect cellular components from oxidative damage.
  • Neuroprotective Effects : Research indicates that 3-Mercaptotyramine may possess neuroprotective effects by modulating neurotransmitter levels and exhibiting protective actions against neurodegenerative diseases. Its ability to influence catecholamine metabolism could be beneficial in conditions such as Parkinson's disease.
  • Antimicrobial Properties : Preliminary studies suggest that 3-Mercaptotyramine exhibits antimicrobial activity against various pathogens. The presence of the thiol group enhances its interaction with microbial cell membranes, potentially disrupting their integrity.

The mechanisms underlying the biological activities of 3-Mercaptotyramine Hydrochloride involve:

  • Redox Reactions : The thiol group can participate in redox reactions, contributing to its antioxidant capabilities. This property may help mitigate cellular damage caused by reactive oxygen species (ROS).
  • Enzyme Inhibition : Some studies suggest that 3-Mercaptotyramine may inhibit specific enzymes involved in metabolic pathways, thereby influencing physiological processes such as neurotransmitter synthesis and degradation.

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of 3-Mercaptotyramine in a rodent model of Parkinson's disease. The results indicated that treatment with the compound led to significant improvements in motor function and reduced neuronal loss in dopaminergic pathways, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Case Study 2: Antimicrobial Activity

In vitro assays demonstrated that 3-Mercaptotyramine exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli, highlighting its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessReference
AntioxidantHigh
NeuroprotectiveSignificant
AntimicrobialModerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.